molecular formula C7H11BClNO2 B1286026 (3-(Aminomethyl)phenyl)boronic acid hydrochloride CAS No. 352525-94-1

(3-(Aminomethyl)phenyl)boronic acid hydrochloride

Cat. No. B1286026
CAS RN: 352525-94-1
M. Wt: 187.43 g/mol
InChI Key: NPTBTFRGCBFYPZ-UHFFFAOYSA-N
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Description

(3-(Aminomethyl)phenyl)boronic acid hydrochloride is a compound that has garnered interest due to its potential applications in various fields, including pharmaceuticals and materials science. The presence of both an amine and a boronic acid functional group within the same molecule allows for a diverse range of chemical reactions and interactions, making it a valuable compound for synthesis and as a reagent in organic chemistry.

Synthesis Analysis

The synthesis of related amino-phenyl boronic acids typically involves the protection of the amine group followed by a halogen-lithium exchange reaction and subsequent addition of a borate source. For example, the synthesis of 4-amino-3-fluorophenylboronic acid was achieved by protecting the amine group of 4-bromo-2-fluoroaniline, followed by lithium-bromine exchange and addition of trimethyl borate, yielding a 47% yield . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been determined using X-ray crystallography. For instance, the crystal and molecular structure of m-aminophenyl boronic acid hydrochloride was elucidated, revealing a monoclinic space group and hydrogen bonding within the crystal lattice . These structural insights are crucial for understanding the reactivity and binding properties of the compound.

Chemical Reactions Analysis

Boronic acids are versatile in chemical reactions, particularly in the formation of boronate esters with diols, which is a reversible reaction that can be exploited in sensor applications . They are also used in Suzuki cross-coupling reactions, which are pivotal in constructing complex organic molecules . The amino group present in this compound can facilitate the attachment to polymers and other substrates, enhancing the utility of the compound in material science .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their molecular structure. For example, the pKa value of the boronic acid can be affected by adjacent functional groups, as seen in the relatively low pKa value of 7.8 for acetylated amino-3-fluorophenyl boronic acid . The solubility, stability, and reactivity of this compound can be inferred from related compounds, which exhibit properties suitable for their use as reagents and in the synthesis of biologically active molecules .

Scientific Research Applications

1. Carbohydrate Sensing and Binding

(3-(Aminomethyl)phenyl)boronic acids are particularly effective in sensors for carbohydrates due to their enhanced affinity towards diols at neutral pH. These compounds act primarily as electron-withdrawing groups that lower the pKa of the neighboring boronic acid, thus facilitating diol binding in neutral environments. This property is crucial for carbohydrate sensing using phenylboronic acids (Sun et al., 2019).

2. Synthesis and Crystal Structure

Amino-3-fluorophenyl boronic acids have been synthesized for use in various chemical processes, such as Suzuki cross-coupling reactions and the Petasis reaction. They possess a pendant amine, facilitating attachment to polymers, and are used in constructing glucose sensing materials that operate at physiological pH (Das et al., 2003).

3. Holographic Analysis in Chemical Sensing

Boronic acids, including (3-(Aminomethyl)phenyl)boronic acids, serve as receptors in holographic sensors for substances like L-lactate. They exhibit a response towards compounds containing two hydroxy groups, which is fundamental in developing responsive chemical sensors (Sartain et al., 2008).

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with diol-containing compounds .

Mode of Action

(3-(Aminomethyl)phenyl)boronic acid hydrochloride, as a boronic acid derivative, has the ability to form complexes with Lewis acids, such as amines or carboxylic acids . This property facilitates its participation in various catalytic reactions. The electron-rich boron atom within this compound readily forms these complexes, thereby facilitating catalytic reactions .

Biochemical Pathways

The compound is commonly used as a reagent in Suzuki-Miyaura coupling reactions, where it can be used to form C-C bonds by the reaction with aryl or vinyl halides . It is also used as a boronic acid source in the synthesis of boronate-functionalized monomers .

Pharmacokinetics

It is slightly soluble in water , which may influence its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it is involved in. For instance, in Suzuki-Miyaura coupling reactions, it contributes to the formation of C-C bonds .

Action Environment

The compound is stable under inert gas at 2-8°C . Environmental factors such as temperature, pH, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For instance, its solubility in water may affect its bioavailability and distribution within the body .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . The precautionary statements include P261, P305+P351+P338 .

Future Directions

“(3-(Aminomethyl)phenyl)boronic acid hydrochloride” holds significant value in diverse scientific research applications . It paves the way for promising future research directions .

properties

IUPAC Name

[3-(aminomethyl)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2.ClH/c9-5-6-2-1-3-7(4-6)8(10)11;/h1-4,10-11H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTBTFRGCBFYPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CN)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80956692
Record name [3-(Aminomethyl)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80956692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

352525-94-1
Record name Boronic acid, B-[3-(aminomethyl)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352525-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Aminomethyl)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80956692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Aminomethyl)benzeneboronic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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